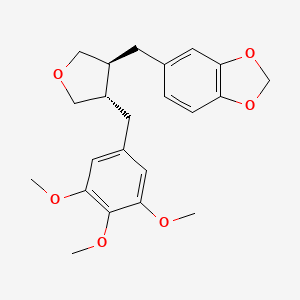
Burseran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Burseran is a lignan that consists of tetrahydrofuran substituted by a 5-methyl-1,3-benzodioxole group at position 3 and a 3,4,5-trimethoxybenzyl group at position 4 (the 3S,4S stereoisomer). It has a role as an antineoplastic agent and a metabolite. It is a member of benzodioxoles, a cyclic acetal, a lignan and a member of methoxybenzenes.
Applications De Recherche Scientifique
Chemical Composition and Sources
Burseran is primarily isolated from the resin of Bursera microphylla and other related species. Phytochemical investigations have revealed that Bursera plants contain a variety of bioactive compounds, including lignans, flavonoids, terpenoids, and steroids, which contribute to their pharmacological properties .
Biological Activities
1. Anticancer Properties
Research has demonstrated that extracts from Bursera species exhibit cytotoxic effects against various cancer cell lines. For instance, studies on Bursera copallifera have shown significant cytotoxic activity against breast cancer cell lines MCF7 and MDA-MB-231, with notable morphological changes indicating apoptosis . Additionally, compounds like burseranin have been isolated from Bursera simaruba, showing promising results against human fibrosarcoma and prostate adenocarcinoma cell lines .
2. Antimicrobial Effects
this compound has been investigated for its antimicrobial properties. Compounds derived from Bursera have shown effectiveness against bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The review of bioactive compounds from natural products highlights this compound's role in combating antibiotic-resistant strains .
3. Anti-inflammatory Applications
The anti-inflammatory properties of this compound are also noteworthy. Extracts from Bursera microphylla have demonstrated significant anti-inflammatory effects in vitro, suggesting potential therapeutic applications for inflammatory conditions .
4. Wound Healing
Recent studies indicate that extracts containing this compound can enhance wound healing processes. In vivo studies have shown that these extracts promote tissue regeneration and reduce inflammation at wound sites .
Case Study 1: Cytotoxic Activity of this compound
In a study examining the cytotoxic effects of Bursera copallifera extracts on breast cancer cell lines, researchers found that the extracts induced significant cell death at lower concentrations compared to standard chemotherapeutics like adriamycin. The MDA-MB-231 cell line exhibited higher sensitivity to the extracts, indicating the potential for developing targeted therapies for aggressive breast cancers .
Case Study 2: Antimicrobial Efficacy
A comprehensive analysis of various Bursera extracts revealed their potent antibacterial activity against Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into the mechanisms of action and potential clinical applications of these natural products in treating infections resistant to conventional antibiotics .
Data Table: Summary of Biological Activities
Propriétés
Formule moléculaire |
C22H26O6 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
5-[[(3S,4S)-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole |
InChI |
InChI=1S/C22H26O6/c1-23-20-9-15(10-21(24-2)22(20)25-3)7-17-12-26-11-16(17)6-14-4-5-18-19(8-14)28-13-27-18/h4-5,8-10,16-17H,6-7,11-13H2,1-3H3/t16-,17-/m1/s1 |
Clé InChI |
VJMJISPSGHVBBU-IAGOWNOFSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2COCC2CC3=CC4=C(C=C3)OCO4 |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)C[C@@H]2COC[C@H]2CC3=CC4=C(C=C3)OCO4 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CC2COCC2CC3=CC4=C(C=C3)OCO4 |
Synonymes |
burseran |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















